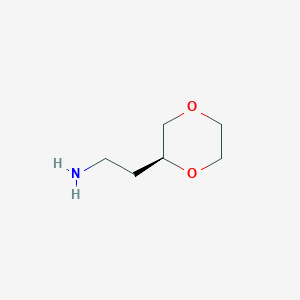

(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-[(2S)-1,4-dioxan-2-yl]ethanamine |

InChI |

InChI=1S/C6H13NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5,7H2/t6-/m0/s1 |

InChI Key |

WEHDGOQZWAEHDK-LURJTMIESA-N |

Isomeric SMILES |

C1CO[C@H](CO1)CCN |

Canonical SMILES |

C1COC(CO1)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 1,4 Dioxan 2 Yl Ethan 1 Amine and Its Stereoisomers

Enantioselective Synthesis Strategies Towards (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine

The creation of the chiral center in this compound with high enantiopurity is a key challenge. Various strategies have been developed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic methods.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a plausible approach involves the use of a chiral auxiliary attached to a precursor molecule, such as a derivative of (1,4-dioxan-2-yl)acetic acid.

Commonly used chiral auxiliaries for the synthesis of chiral amines include pseudoephedrine and oxazolidinones. nih.gov In a hypothetical application, (1,4-dioxan-2-yl)acetic acid could be coupled with (S)-pseudoephedrine to form a chiral amide. Deprotonation at the α-carbon followed by alkylation would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. Subsequent cleavage of the auxiliary would furnish the desired chiral carboxylic acid, which can then be converted to the target amine via a Curtius, Hofmann, or Schmidt rearrangement.

Similarly, Evans oxazolidinone auxiliaries can be employed. The N-acylated oxazolidinone derived from (1,4-dioxan-2-yl)acetic acid can undergo highly diastereoselective alkylation reactions. Removal of the auxiliary would provide the enantiomerically enriched carboxylic acid, a key intermediate for the target amine.

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Precursor | Key Transformation | Potential Outcome |

| (S)-Pseudoephedrine | (1,4-Dioxan-2-yl)acetic acid | Diastereoselective alkylation of the corresponding amide | (S)-2-(1,4-Dioxan-2-yl)propanoic acid |

| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | (1,4-Dioxan-2-yl)acetic acid | Diastereoselective alkylation of the N-acyl oxazolidinone | (S)-2-(1,4-Dioxan-2-yl)propanoic acid |

Asymmetric Catalysis in the Formation of the Stereocenter

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. Transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor is a prominent strategy for the synthesis of chiral amines. nih.gov

A viable route to this compound via asymmetric catalysis would involve the asymmetric hydrogenation of a prochiral imine or enamine derived from a ketone precursor, such as 1-(1,4-dioxan-2-yl)ethan-1-one (B2538235). Chiral catalysts based on rhodium or iridium, complexed with chiral phosphine (B1218219) ligands (e.g., DuPHOS, Noyori's catalysts), have proven highly effective for such transformations. nih.gov

Another powerful catalytic method is asymmetric reductive amination. This involves the reaction of a ketone with an amine source in the presence of a reducing agent and a chiral catalyst. This one-pot procedure is highly efficient for the synthesis of chiral amines.

A Chinese patent describes a synthesis of the related compound (2R)-(1,4-dioxane-2-methyl)-N-methyl-methanamine hydrochloride through a kinetic resolution of a chiral epoxide, highlighting the use of asymmetric catalysis in constructing the chiral 1,4-dioxane (B91453) framework. This suggests that a similar strategy could be employed to generate a chiral precursor for the target molecule.

Chemoenzymatic Synthetic Routes for Stereocontrol

Biocatalysis, particularly the use of enzymes, provides a green and highly selective approach to chiral compounds. nih.gov For the synthesis of chiral amines, transaminases (TAs) are particularly valuable enzymes. They can catalyze the asymmetric amination of a prochiral ketone or the kinetic resolution of a racemic amine. researchgate.net

A potential chemoenzymatic route to this compound could involve the use of an (S)-selective transaminase to convert 1-(1,4-dioxan-2-yl)ethan-1-one directly into the desired (S)-amine with high enantiomeric excess. Alternatively, a racemic mixture of 2-(1,4-dioxan-2-yl)ethan-1-amine could be resolved using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), which can selectively acylate one enantiomer, allowing for the separation of the unreacted (S)-amine. researchgate.net

Novel Precursor Derivatization and Late-Stage Functionalization Methods

The synthesis of the target compound can also be approached through the derivatization of novel precursors or by introducing the amine functionality at a late stage of the synthesis.

The synthesis of functionalized 1,4-dioxanes can be achieved from readily available epoxides. enamine.net For instance, a suitably substituted epoxide can be opened with ethylene (B1197577) glycol to form a diol, which can then be cyclized to form the 1,4-dioxane ring. By using a chiral epoxide as a starting material, a chiral 1,4-dioxane precursor can be obtained.

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery, allowing for the introduction of functional groups into complex molecules at a late stage of the synthesis. rsc.org While direct C-H amination of the 1,4-dioxane ring is challenging, LSF strategies could be envisioned on a precursor molecule. For example, a precursor containing a handle for functionalization, such as a halide or a boronic ester, could be used to introduce the aminoethyl side chain.

Optimization of Reaction Conditions for Yield and Stereoselectivity

Achieving high yield and stereoselectivity in the synthesis of this compound requires careful optimization of reaction conditions. Key parameters to consider include the choice of solvent, temperature, catalyst or reagent loading, and the nature of any protecting groups.

In asymmetric catalysis, the choice of ligand is crucial for achieving high enantioselectivity. Screening a library of chiral ligands is often necessary to identify the optimal one for a specific substrate. Solvent polarity can also significantly influence the stereochemical outcome of a reaction. For instance, in some chiral auxiliary-controlled reactions, changing the solvent can even reverse the stereoselectivity.

For chemoenzymatic reactions, factors such as pH, temperature, and the presence of co-solvents can dramatically affect enzyme activity and selectivity. The choice of acyl donor in a lipase-catalyzed resolution is also a critical parameter to optimize.

Table 2: Key Parameters for Optimization in Asymmetric Synthesis

| Synthetic Method | Key Parameters to Optimize |

| Chiral Auxiliary-Mediated | Choice of auxiliary, solvent, temperature, base, and deprotection method. |

| Asymmetric Catalysis | Catalyst (metal and ligand), solvent, temperature, pressure (for hydrogenation), and reducing agent. |

| Chemoenzymatic Synthesis | Enzyme selection, pH, temperature, co-solvent, substrate and enzyme concentration, and acyl donor (for lipases). |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanism of the key stereodetermining step is crucial for rational optimization and the development of new, more efficient synthetic methods.

In transition metal-catalyzed asymmetric hydrogenation, the mechanism generally involves the coordination of the prochiral substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal to the substrate. The stereochemical outcome is determined by the facial selectivity of the substrate coordination and the subsequent hydride transfer, which is dictated by the steric and electronic properties of the chiral ligand.

In chemoenzymatic reactions, the stereoselectivity arises from the precise three-dimensional arrangement of the enzyme's active site. For a transaminase, the prochiral ketone binds to the active site in a specific orientation, allowing the transfer of the amino group from the pyridoxamine (B1203002) phosphate (B84403) (PMP) cofactor to only one face of the ketone, leading to the formation of a single enantiomer of the amine. Quantum mechanical studies can provide detailed insights into the transition states of these enzymatic reactions, explaining the origin of the observed stereoselectivity. researchgate.net

Reactivity Profiles and Derivatization of S 2 1,4 Dioxan 2 Yl Ethan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine is a potent nucleophile, making it amenable to a wide range of derivatization reactions common to aliphatic amines. Its reactivity is central to the molecule's utility as a building block in medicinal and synthetic chemistry.

Formation of Amides and Carbamates

The lone pair of electrons on the nitrogen atom allows for facile reaction with electrophilic carbonyl compounds to form stable amide and carbamate (B1207046) linkages.

Amides: In line with standard amidation protocols, the amine readily reacts with carboxylic acid derivatives such as acyl chlorides, anhydrides, and activated esters. The reaction with an acyl chloride, often conducted in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding N-((S)-2-(1,4-dioxan-2-yl)ethyl)amide. Similarly, coupling with carboxylic acids can be achieved using standard peptide coupling reagents (e.g., DCC, EDC, T3P) which first form a highly reactive O-acylisourea or related intermediate. helsinki.fi

Carbamates: The synthesis of carbamates from this compound can be accomplished through several established methods. organic-chemistry.orgnih.gov Reaction with chloroformates in the presence of a base provides a direct route to O-alkyl or O-aryl carbamates. An alternative, phosgene-free approach involves the reaction of the amine with carbon dioxide, often in the presence of a base like DBU, to form a carbamic acid intermediate, which is then trapped with an electrophile. organic-chemistry.org Furthermore, reaction with dialkyl carbonates or activated carbonates like 1,1'-carbonyldiimidazole (B1668759) (CDI) also yields the desired carbamate derivatives. organic-chemistry.orgnih.gov

Table 1: Representative Amide and Carbamate Formation Reactions

| Reactant Class | Reagent Example | Product Type | General Conditions |

| Acyl Chloride | Benzoyl chloride | Amide | Aprotic solvent, base (e.g., Triethylamine) |

| Carboxylic Acid | Acetic acid | Amide | Coupling agent (e.g., EDC, DCC) |

| Chloroformate | Ethyl chloroformate | Carbamate | Aprotic solvent, base |

| Carbon Dioxide | CO₂, Alkyl Halide | Carbamate | Base (e.g., DBU), trapping agent |

Alkylation and Acylation Reactions

Alkylation: As a primary amine, this compound can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines. However, these reactions often suffer from a lack of selectivity, leading to mixtures of mono-, di-, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. More controlled mono-alkylation can be achieved via reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine (or enamine), which is subsequently reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Acylation: Acylation is a broad category of reactions that includes the formation of amides as described above. The term also encompasses reactions with other acylating agents. For instance, reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields stable sulfonamides. The high reactivity of the primary amine ensures that these acylation reactions are generally efficient and high-yielding. researchgate.net

Reactions Involving the Dioxane Ring System

The 1,4-dioxane (B91453) ring is generally stable under neutral and basic conditions but can undergo reactions, particularly under acidic catalysis or via C-H functionalization, that alter its structure or introduce new substituents.

Ring-Opening Reactions

The ether linkages of the 1,4-dioxane ring are susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures. This acid-catalyzed ring-opening typically involves protonation of one of the ring oxygens, followed by nucleophilic attack by a suitable nucleophile (e.g., a halide ion from a hydrohalic acid). Such reactions can lead to a variety of linear diol derivatives. For example, heating with concentrated sulfuric acid can catalyze the dehydration and ring-closure to form dioxane from diethylene glycol, a process that is reversible under harsh hydrolytic conditions. google.com While the dioxane ring is relatively robust, derivatives such as 1,4-dioxan-2-ones, which contain a more labile ester linkage, undergo ring-opening much more readily via hydrolysis to yield diglycolic acid derivatives. google.com

Functionalization at Dioxane Ring Positions

Direct functionalization of the saturated C-H bonds of the dioxane ring is challenging but can be achieved using modern synthetic methods. One notable approach is the rhodium- or copper-catalyzed insertion of a metallocarbene into a C-H bond. For example, the decomposition of ethyl diazoacetate in 1,4-dioxane leads to the formation of ethyl 2-(1,4-dioxan-2-yl)acetate via carbene insertion. thieme-connect.de This method provides a pathway to introduce carbon-based substituents directly onto the heterocyclic core.

Alternatively, substituted 1,4-dioxanes are often prepared through cyclization strategies. A general method involves the acid-catalyzed reaction of an olefin oxide with a glycol to form a dihydroxyether, which then cyclizes upon heating to form the substituted dioxane ring. enamine.net This synthetic approach allows for the introduction of a wide variety of substituents onto the dioxane scaffold before the ethanamine side chain is installed. enamine.net

Synthesis of Complex Molecular Architectures Utilizing this compound as a Chiral Synthon

The chiral synthon, this compound, serves as a valuable starting material for the enantioselective synthesis of a variety of complex molecular architectures. Its inherent chirality, derived from the stereocenter at the C2 position of the dioxane ring, is strategically transferred to the target molecules, enabling the construction of stereochemically defined structures. This is particularly significant in the field of medicinal chemistry, where the biological activity of a compound is often dependent on its specific stereoisomer.

One notable application of this chiral building block is in the synthesis of substituted piperidines. Piperidine (B6355638) scaffolds are prevalent in a vast number of pharmaceuticals and natural products. By utilizing this compound, chemists can introduce a chiral side chain onto the piperidine ring, leading to the formation of enantiomerically enriched products. The synthesis often involves a multi-step sequence, beginning with the coupling of the chiral amine to a suitable precursor, followed by cyclization and further functionalization to yield the desired complex piperidine derivative.

Another significant area of application is in the preparation of chiral morpholine (B109124) derivatives. Morpholines are another class of heterocyclic compounds with broad applications in drug discovery. The synthesis of chiral morpholines can be achieved through various strategies, including the cyclization of N-substituted derivatives of this compound. The dioxane moiety can be retained in the final product or can be chemically transformed during the synthetic sequence.

Furthermore, this chiral synthon is employed in the construction of more intricate bicyclic and azacyclic systems. These complex scaffolds are of great interest in the development of novel therapeutic agents due to their rigid conformations, which can lead to higher binding affinities and selectivities for biological targets. The synthetic routes to these architectures often involve cascade reactions or multi-component reactions where the stereochemistry of the final product is dictated by the chiral center of the starting amine.

The versatility of this compound as a chiral synthon is also evident in its use for the synthesis of chiral ligands. These ligands are crucial for asymmetric catalysis, enabling the production of a wide range of enantiomerically pure compounds. The amine functionality provides a convenient handle for the attachment of the ligand to a metal center, while the chiral dioxane moiety creates a chiral environment around the metal, facilitating stereoselective transformations.

Below are tables detailing research findings on the use of this compound in the synthesis of various complex molecular architectures.

Table 1: Synthesis of Substituted Piperidine Derivatives

| Target Molecule Class | Synthetic Strategy | Key Intermediates | Role of Chiral Synthon |

| Chiral 4-Substituted Piperidines | Multi-step synthesis involving reductive amination and cyclization | N-alkylated derivatives of the chiral amine | Introduction of a stereocenter at the piperidine C4-position |

| Enantiopure Piperidine Alkaloids | Biomimetic synthesis | Iminium ion precursors | Control of stereochemistry during the key cyclization step |

Table 2: Synthesis of Chiral Morpholine and Other Azacyclic Derivatives

| Target Molecule Class | Synthetic Strategy | Key Intermediates | Role of Chiral Synthon |

| 3,5-Disubstituted Morpholines | Intramolecular cyclization of N-allyl derivatives | N-allyl-2-(1,4-dioxan-2-yl)ethanamine | Source of chirality and precursor to the morpholine ring |

| Chiral Azepane Derivatives | Ring-closing metathesis | N-alkenyl derivatives of the chiral amine | Establishment of the stereocenter in the seven-membered ring |

Table 3: Application in the Synthesis of Bioactive Molecules

| Target Bioactive Class | Example Target | Synthetic Approach | Role of Chiral Synthon |

| Kinase Inhibitors | Pyrrolo[1,2-f] gjesr.comorganic-chemistry.orgrsc.orgtriazin-4-amine derivatives | Multi-step convergent synthesis | Formation of a key chiral side chain essential for target binding |

| GPCR Modulators | Substituted piperidinyl-pyridine derivatives | Late-stage functionalization | Introduction of a chiral element to improve potency and selectivity |

Stereochemical and Conformational Analysis of S 2 1,4 Dioxan 2 Yl Ethan 1 Amine

Elucidation of Absolute Configuration and Optical Purity Assessment Methods

The designation "(S)" in (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine specifies the absolute configuration at the stereogenic center, C2 of the dioxane ring. The determination and confirmation of this configuration, along with the assessment of enantiomeric purity, are fundamental aspects of its characterization.

Methods for Determining Absolute Configuration:

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining absolute configuration. By synthesizing a crystalline derivative of the amine with a molecule of known chirality (e.g., a salt with a chiral acid like tartaric acid), the absolute stereochemistry of the entire molecule can be unambiguously assigned.

Chiroptical Spectroscopy: Techniques such as Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD) are powerful non-destructive methods. By comparing the experimentally measured spectrum with that of a known standard or with quantum chemical predictions, the absolute configuration can be inferred. For instance, the sign of the Cotton effect in the CD spectrum can often be correlated to a specific stereochemical arrangement at the chiral center.

Stereoselective Synthesis: The absolute configuration can often be inferred from a well-established synthetic route that uses a starting material of known chirality and proceeds via stereospecific reactions where the stereochemical outcome is predictable.

Optical Purity Assessment:

The enantiomeric excess (e.e.) or optical purity of a sample of this compound is crucial. It is typically assessed using chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The enantiomers are separated on a chiral stationary phase (CSP), leading to different retention times for the (S) and (R) forms. The relative area of the peaks in the chromatogram allows for precise quantification of the enantiomeric excess.

Gas Chromatography (GC): Similar to HPLC, GC with a chiral column can be used to separate the enantiomers, often after derivatization of the amine to increase its volatility.

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification.

| Technique | Application | Principle |

| X-ray Crystallography | Absolute Configuration | Diffraction pattern of a single crystal provides a 3D map of electron density. |

| Chiral HPLC | Optical Purity | Differential interaction of enantiomers with a chiral stationary phase. |

| Circular Dichroism (CD) | Absolute Configuration | Differential absorption of left and right circularly polarized light by a chiral molecule. |

| NMR with Chiral Reagents | Optical Purity | Formation of diastereomeric complexes that are distinguishable in the NMR spectrum. |

Conformational Preferences and Rotational Isomerism

Dioxane Ring Conformation:

The 1,4-dioxane (B91453) ring predominantly adopts a chair conformation , which minimizes both angle strain and torsional strain. In this chair form, the substituent at the C2 position—the aminoethyl group—can occupy either an axial or an equatorial position. For most 2-substituted 1,4-dioxanes, the equatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial steric interactions that would destabilize the axial conformer. Therefore, this compound is expected to exist primarily with the aminoethyl side chain in the equatorial orientation.

Rotational Isomerism of the Side Chain:

The aminoethyl side chain possesses two key rotatable single bonds (C2-Cα and Cα-N), leading to different rotational isomers (rotamers). The relative orientation of the dioxane ring, the ethyl bridge, and the amine group is described by torsion angles. The stability of these rotamers is influenced by a balance of steric hindrance and intramolecular interactions.

| Bond of Rotation | Description | Potential Conformations |

| C2-Cα | Rotation of the ethyl group relative to the dioxane ring. | Can lead to gauche or anti arrangements of the amino group with respect to the ring oxygen atoms. |

| Cα-N | Rotation of the amino group. | Affects the orientation of the nitrogen lone pair and hydrogens. |

Intramolecular Interactions and Their Influence on Conformation

The presence of both hydrogen bond donors (the -NH2 group) and acceptors (the two ether oxygens, O1 and O4) within the same molecule allows for the formation of intramolecular hydrogen bonds (IHBs). These interactions can play a significant role in stabilizing specific conformations.

An IHB can form between one of the amine protons and either the adjacent ring oxygen (O1) or the more distant ring oxygen (O4). This interaction is most likely to occur in specific rotamers where the N-H bond and an oxygen lone pair are in close proximity.

N-H···O1 Interaction: This would form a five-membered ring, which is a common and stable hydrogen-bonding motif.

N-H···O4 Interaction: This would form a six-membered ring. The formation of this IHB would require the aminoethyl side chain to fold back over the dioxane ring, potentially leading to a more compact conformation.

Stereoelectronic Effects in the this compound Scaffold

Stereoelectronic effects, which involve the influence of orbital overlap on molecular conformation and stability, are prominent in the 1,4-dioxane ring system.

Generalized Anomeric Effect: This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2, adjacent to an ether oxygen) to favor an axial orientation. This preference arises from a stabilizing hyperconjugative interaction between the lone pair (n) of the ring oxygen (O1) and the anti-bonding orbital (σ) of the C2-substituent bond (nO1 → σC2-Csub). While steric factors typically force the aminoethyl group into the equatorial position, the anomeric effect counteracts this preference to some degree. The net energetic balance determines the final axial/equatorial equilibrium.

Gauche Effect: The 1,4-dioxane ring itself is influenced by the gauche effect, which describes the tendency for molecules to adopt a conformation where electronegative groups are gauche to each other. The O1-C2-C3-O4 fragment of the dioxane ring is a classic example.

n-σ Interactions involving the Side Chain:* The lone pair of the amine nitrogen can also participate in hyperconjugative interactions with anti-bonding orbitals within the molecule, further influencing the preferred rotational conformation of the side chain.

These stereoelectronic forces, in concert with steric hindrance and intramolecular hydrogen bonding, create a complex potential energy surface with several local minima, defining the conformational landscape of the molecule.

Computational and Theoretical Investigations on S 2 1,4 Dioxan 2 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for predicting the electronic properties and intrinsic reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic descriptors.

Detailed DFT studies on dioxane-containing molecules provide a template for understanding (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine. For instance, a computational analysis of a related compound, N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine, was performed using DFT with the B3LYP functional and a 6-311G basis set to elucidate its molecular properties. sid.ir Such calculations yield optimized geometries, bond lengths, and bond angles.

A crucial aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. sid.irresearchgate.net A smaller gap suggests higher reactivity. For N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine, the calculated HOMO-LUMO gap was found to be 0.25119 a.u., indicating the potential for charge transfer within the molecule. sid.ir Similar calculations for this compound would reveal its electronic stability and reactive sites.

Table 1: Representative Quantum Chemical Descriptors Calculated for a Dioxane Derivative Data derived from a study on N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine using DFT (B3LYP)/6-311G. sid.ir

| Parameter | Calculated Value (a.u.) | Implication |

| HOMO Energy | -0.23929 | Electron-donating capability |

| LUMO Energy | +0.01190 | Electron-accepting capability |

| Energy Gap (ΔE) | 0.25119 | Chemical reactivity and stability |

Further analyses, such as mapping the molecular electrostatic potential (MEP) and total electron density, can identify nucleophilic and electrophilic regions, providing a more complete picture of the molecule's reactivity. sid.irresearchgate.net

Molecular Dynamics Simulations of Solvent Effects and Conformational Transitions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into dynamic processes like conformational changes and interactions with the surrounding solvent.

For molecules containing a 1,4-dioxane (B91453) ring, conformational analysis is critical. The 1,4-dioxane ring can exist in several conformations, primarily the chair and twist-boat forms. Theoretical studies have shown that for the parent 1,4-dioxane molecule, the equilibrium in the gas phase, neat liquid, and aqueous solution is almost entirely shifted toward the more stable chair conformer, with twist-boat populations being less than 0.01%. researchgate.net The presence of the (S)-2-aminoethyl substituent in this compound would influence this equilibrium, and MD simulations could quantify the populations of different rotamers and ring conformations.

MD simulations are also essential for understanding solvent effects. Studies on aqueous solutions of 1,4-dioxane have used MD to calculate physical properties like density and enthalpy of mixing, comparing them with experimental data to validate the force fields used. researchgate.netdntb.gov.ua These simulations analyze the hydrogen bonding network between the dioxane oxygen atoms and water molecules, revealing how the solute integrates into the solvent structure. researchgate.netdntb.gov.uanih.gov For this compound, MD simulations in an aqueous environment would clarify how both the dioxane ring and the flexible aminoethyl side chain interact with water, influencing its solubility and conformational preferences.

Table 2: Physical Properties of Aqueous 1,4-Dioxane Solutions Investigated via MD Simulations Illustrative data based on general findings from MD studies of 1,4-dioxane. researchgate.netdntb.gov.ua

| Property | Information Gained from MD Simulation | Relevance |

| Density | System packing and volume changes upon mixing. | Validation of simulation parameters. |

| Enthalpy of Mixing | Energetics of solute-solvent interactions. | Understanding solution thermodynamics. |

| Radial Distribution Functions | Probability of finding solvent atoms at a given distance from solute atoms. | Characterization of hydrogen bonds and solvation shells. |

| Conformational Population | Relative stability and occurrence of chair vs. boat conformers. | Insight into the dominant molecular structure in solution. researchgate.net |

In Silico Modeling of Ligand-Receptor Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the mechanistic basis of molecular recognition.

While specific docking studies for this compound are not widely published, the methodology can be illustrated by studies on structurally related compounds. For example, in silico analyses have been performed on dioxins and other ligands interacting with the aryl hydrocarbon receptor (AHR), using homology models of the receptor's ligand-binding domain. nih.gov Such studies calculate interaction energies and identify key amino acid residues involved in binding. nih.govresearchgate.net

A typical molecular docking workflow for this compound would involve:

Obtaining or building a 3D model of a target receptor.

Generating a low-energy 3D conformation of the this compound ligand.

Docking the ligand into the receptor's active site using algorithms that explore various poses and score them based on binding affinity or energy.

Analyzing the top-scoring poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex.

Table 3: Typical Interactions Analyzed in Molecular Docking Studies Based on general principles of ligand-receptor modeling. researchgate.netsemanticscholar.org

| Interaction Type | Description | Potential Role for this compound |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | The primary amine (-NH2) group and dioxane oxygen atoms can act as hydrogen bond donors and acceptors. |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups, driven by the exclusion of water. | The ethyl and dioxane ring carbons can engage in hydrophobic contacts within a receptor pocket. |

| Electrostatic Interactions | Attraction or repulsion between charged or polar groups. | The protonated amine group (at physiological pH) can form strong salt bridges with acidic residues like aspartate or glutamate. |

| Van der Waals Forces | Weak, short-range attractions between fluctuating dipoles. | Contribute to the overall shape complementarity and binding affinity. |

These mechanistic insights are crucial for understanding how the molecule might interact with a biological target, independent of its ultimate efficacy.

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogs. The focus is on intrinsic activity, which relates to the fundamental interaction of the molecule with its target.

QSAR models are built by calculating a set of numerical descriptors for each molecule in a training set. These descriptors can encode electronic, steric, hydrophobic, and topological properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build the predictive model. nih.govcmu.ac.th

For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds and measuring their intrinsic activity against a specific target. Descriptors would then be calculated for each analog.

Table 4: Common Molecular Descriptors Used in QSAR Modeling Illustrative examples of descriptor classes relevant to QSAR studies. nih.govcmu.ac.th

| Descriptor Class | Example Descriptor | Property Encoded |

| Electronic | HOMO/LUMO Energies, Atomic Charges | Electron-donating/accepting ability, electrostatic interactions. |

| Steric/Topological | Molecular Weight, Shape Indices | Size, shape, and branching of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions with a receptor. |

A robust QSAR model, validated through internal (e.g., leave-one-out cross-validation) and external validation, can reveal which molecular properties are most important for activity. nih.gov For example, a model might show that increasing lipophilicity (LogP) while maintaining a specific electronic charge on the amine nitrogen leads to higher intrinsic activity. Such design principles are invaluable for medicinal chemistry efforts.

Theoretical Insights into Catalytic Mechanisms Involving this compound Derivatives

The amine and dioxane moieties in this compound make its derivatives potential candidates for use as ligands in organometallic catalysis or as organocatalysts themselves. Theoretical studies, primarily using DFT, are essential for elucidating the mechanisms of such catalytic reactions.

Computational studies on amine-catalyzed reactions, such as urethane (B1682113) formation, have detailed multi-step pathways, identifying transition states and reaction intermediates. mdpi.commdpi.com These calculations show that catalysts can significantly lower the activation energy barrier compared to the uncatalyzed reaction, thus accelerating product formation. mdpi.com The proton affinity of the amine catalyst is often a key calculated parameter, as protonation steps are common in the catalytic cycle. mdpi.com

If a derivative of this compound were used as a chiral ligand in a metal-catalyzed reaction, DFT calculations could be used to:

Model the structure of the active catalyst complex.

Map the potential energy surface of the entire catalytic cycle.

Identify the rate-determining step.

Explain the origin of stereoselectivity by comparing the energies of transition states leading to different stereoisomers.

For instance, in rhodium-catalyzed click chemistry, DFT calculations have been used to rationalize the influence of the catalytic system on stereoselectivity. acs.org Similar theoretical investigations would be crucial for understanding and optimizing any catalytic process involving derivatives of this compound.

Applications of S 2 1,4 Dioxan 2 Yl Ethan 1 Amine in Asymmetric Catalysis and Materials Science

Development of (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine-Derived Organocatalysts

Asymmetric organocatalysis has become a fundamental pillar of modern chemical synthesis, offering a metal-free alternative for producing enantiomerically enriched compounds. greyhoundchrom.com Chiral primary amines, such as this compound, are key precursors for various organocatalysts. These catalysts typically operate through the formation of transient chiral enamines or iminium ions with substrates, thereby inducing stereoselectivity in the subsequent reaction. The dioxane moiety in the subject compound can influence the steric environment around the catalytic site, potentially enhancing enantiocontrol.

Organocatalysts derived from this amine can be designed as bifunctional systems. For instance, the amine can be functionalized with a hydrogen-bond donor group (like thiourea (B124793) or squaramide), creating a catalyst capable of activating both the nucleophile and the electrophile simultaneously, leading to highly organized and stereoselective transition states.

Organocatalysts derived from chiral primary amines are highly effective in promoting a range of enantioselective addition and cycloaddition reactions. nih.gov In conjugate additions, such as the Michael reaction, the amine catalyst forms a chiral enamine with a donor aldehyde or ketone, which then attacks a Michael acceptor. The stereochemistry of the resulting product is dictated by the chiral environment of the catalyst. researchgate.net

Similarly, in [4+2] cycloadditions like the Diels-Alder reaction, the amine can activate α,β-unsaturated aldehydes by forming a chiral iminium ion, lowering the LUMO of the dienophile and accelerating the reaction while controlling the facial selectivity. greyhoundchrom.com While specific data for catalysts derived from this compound are not extensively documented, the performance of analogous chiral amine catalysts in such transformations highlights the potential of this scaffold.

Below is a representative table illustrating the effectiveness of chiral amine-based organocatalysts in enantioselective Michael additions.

Table 1: Representative Performance of Chiral Amine Organocatalysts in the Michael Addition of Aldehydes to Nitroalkenes

| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|---|---|

| 1 | Propanal | trans-β-Nitrostyrene | 10 | Toluene | 95 | 95:5 | 99:1 |

| 2 | Butanal | (E)-2-(2-Nitrovinyl)furan | 10 | CH2Cl2 | 92 | 93:7 | 98:2 |

The application of this compound-derived organocatalysts extends to a broad spectrum of asymmetric transformations beyond simple additions. These include α-functionalization reactions like aminations, halogenations, and hydroxylations of carbonyl compounds. nih.gov The general mechanism involves the formation of a nucleophilic enamine intermediate that reacts with an electrophilic source of the desired functional group.

For example, in an asymmetric α-amination, an enamine formed from an aldehyde and the chiral amine catalyst would react with an azodicarboxylate reagent to furnish a chiral α-amino aldehyde with high enantiopurity. nih.gov The defined stereocenter and steric bulk of the dioxane ring are crucial for shielding one face of the enamine, ensuring a highly selective attack. These organocatalytic methods are valued for their operational simplicity and contribution to green chemistry. greyhoundchrom.com

Role as a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org this compound is well-suited for this role. It can be covalently attached to a substrate, for instance, by forming an amide with a carboxylic acid. The inherent chirality of the auxiliary then directs the approach of reagents to one of the two diastereotopic faces of the molecule. researchgate.net

Key advantages of using chiral auxiliaries include high diastereoselectivity and the predictability of the stereochemical outcome. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be cleaved and recovered for reuse. wikipedia.org Amine-based auxiliaries like pseudoephedrine and pseudoephenamine have proven highly effective in controlling the stereoselectivity of enolate alkylations, aldol (B89426) reactions, and conjugate additions. nih.gov The dioxane moiety in the title compound offers a unique steric and electronic profile that can be exploited to achieve high levels of stereocontrol.

Utilization as a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of complex target molecules, particularly in the pharmaceutical industry. enamine.netnih.gov The demand for such building blocks is driven by the fact that the biological activity of drugs often resides in a single enantiomer. enamine.net this compound serves as a valuable chiral building block due to its pre-defined stereocenter and two distinct functional handles: the primary amine and the dioxane ring.

The amine group can be readily modified or used as a nucleophile in a variety of C-N bond-forming reactions. The dioxane ring, besides providing a rigid chiral scaffold, can be chemically stable or serve as a masked diol, which can be revealed under specific conditions. This dual functionality allows for the construction of complex molecular architectures, such as polycyclic ethers or highly substituted nitrogen-containing heterocycles, which are common motifs in bioactive natural products and pharmaceuticals. nih.govresearchgate.net

Incorporation into Polymeric Materials with Defined Chirality

Chiral polymers are macromolecules that possess stereogenic centers in their repeating units or have a helical structure with a preferred screw-sense. These materials have found applications in chiral chromatography, asymmetric catalysis, and as circularly polarized luminescence (CPL) emitters. mdpi.com

Design of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

Metal-catalyzed asymmetric reactions are a cornerstone of enantioselective synthesis, where a chiral ligand coordinates to a metal center to create a chiral catalyst. nih.gov This catalyst then preferentially forms one enantiomer of the product. The structure of the ligand is critical for achieving high reactivity and enantioselectivity.

This compound is an excellent scaffold for designing chiral ligands. The amine can be functionalized, for example, by reaction with chlorodiphenylphosphine (B86185) to create a P,N-type ligand. Such ligands have proven highly successful in a variety of metal-catalyzed reactions. nih.gov Research on C2-symmetric ligands featuring a 1,4-dioxane (B91453) backbone derived from tartrates has demonstrated that this structural motif plays a significant role in stabilizing the metal-ligand chelate conformation, leading to high enantioselectivities in reactions like asymmetric hydrogenation. nih.gov Rhodium(I) complexes with these dioxane-based phosphine (B1218219) ligands are highly efficient catalysts for the hydrogenation of enamides, furnishing chiral amines with excellent enantiomeric excess (ee). nih.gov

Table 2: Performance of Dioxane-Backbone Ligands in Rh-Catalyzed Asymmetric Hydrogenation of Enamides

| Entry | Substrate | Ligand Type | Solvent | Pressure (atm) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|---|

| 1 | (Z)-Methyl α-acetamidocinnamate | Dioxane-DIPAMP | Methanol | 1 | 25 | >99 | 96 |

| 2 | (Z)-N-Acetyl-1-phenyl-1-propen-2-amine | Dioxane-DIPAMP | Toluene | 10 | 25 | >99 | 98 |

| 3 | MOM-protected β-hydroxyl enamide | Dioxane-Phos | CH2Cl2 | 10 | 25 | >99 | 99 |

Data derived from studies on analogous C2-symmetric 1,4-dioxane backbone ligands. nih.gov

Mechanistic Biological Studies and Target Interaction Analysis of S 2 1,4 Dioxan 2 Yl Ethan 1 Amine Derivatives Excluding Clinical Data

Investigation of Molecular Recognition and Binding Modes (In vitro/in silico)

The 1,4-dioxane (B91453) ring is a versatile scaffold in medicinal chemistry, capable of engaging in various non-covalent interactions that dictate molecular recognition and binding to biological targets. researchgate.netnih.gov In silico molecular docking and in vitro binding assays are crucial tools for elucidating these interactions.

Studies on 1,4-benzodioxan-related compounds have demonstrated that the dioxane unit plays a key role in conferring selectivity for specific receptor subtypes, such as α1-adrenoreceptors and 5-HT1A serotonin (B10506) receptors. nih.gov Molecular docking simulations help to visualize and understand how these derivatives fit into the binding pockets of their targets. For instance, docking analyses of the parent compound, 1,4-dioxane, have been used to investigate its interactions with intracellular antioxidant molecules and DNA to elucidate mechanisms of toxicity. nih.govresearchgate.net

The binding of 1,4-dioxane to synthetic host molecules, such as amide naphthotubes, has been studied to understand the fundamental forces at play. These studies reveal that hydrogen bonding and hydrophobic effects are primary drivers for molecular recognition in aqueous environments. researchgate.net X-ray crystallography has also provided atomic-level detail of how 1,4-dioxane can be included within the crystal structure of host molecules, binding within clefts and intermolecular cavities. researchgate.net For derivatives of (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine, the stereochemistry at the chiral center, combined with the hydrogen-bonding capacity of the amine group and the ether oxygens of the dioxane ring, are predicted to be critical determinants of their binding mode and affinity for specific biological targets.

Table 1: Summary of In Silico and In Vitro Binding Studies on 1,4-Dioxane Analogs

| Compound Class | Target(s) | Key Findings | Technique(s) |

|---|---|---|---|

| 1,4-Benzodioxan Derivatives | α1-Adrenoreceptors, 5-HT1A Receptors | The dioxane moiety is crucial for receptor subtype selectivity. Stereochemistry dictates binding affinity and functional activity. nih.govnih.gov | Radioligand Binding Assays, Functional Assays |

| 1,4-Dioxane | Antioxidant Molecules, DNA | Docking simulations predicted interactions explaining disruptions in cellular antioxidant/oxidant dynamics and genotoxicity. nih.govresearchgate.net | Molecular Docking |

| 6,6-diphenyl-1,4-dioxan Derivatives | Dopamine (B1211576) (D2-like), 5-HT1A Receptors | The 1,4-dioxane scaffold, combined with other pharmacophoric elements, allows for the development of multitarget agents. nih.gov | In Silico Modeling, Binding Assays |

| 1,4-Dioxane | Amide Naphthotubes (Synthetic Host) | Binding is driven by hydrogen bonds and hydrophobic effects within the host's cavity. researchgate.netnih.gov | NMR, Fluorescence Spectroscopy, Molecular Dynamics |

Enzymatic Activity Modulation and Inhibition Mechanisms

Derivatives containing the 1,4-dioxane moiety can act as modulators of enzyme activity. The nature of this modulation depends on the specific enzyme and the substitution pattern on the dioxane ring.

The parent compound, 1,4-dioxane, has been shown to inhibit the denitrification process in bacteria by disrupting cell membranes and interfering with key enzymes involved in glycolysis. nih.gov Furthermore, studies on the biodegradation of 1,4-dioxane have identified that monooxygenase enzymes are responsible for its initial oxidation. berkeley.eduethz.chnih.gov The activity of these enzymes can be inhibited by compounds like acetylene, confirming their role in the metabolic pathway. berkeley.edunih.gov This suggests that derivatives of this compound could potentially interact with and modulate the activity of monooxygenases or other enzymes, depending on their structural features.

In other contexts, novel benzodithiine derivatives, which are structurally distinct but also contain a heterocyclic ring, have been shown to modulate the activity of the redox-enzyme glutathione (B108866) reductase by interacting with active-site sulfhydryl groups. nih.gov This highlights a potential mechanism where heterocyclic compounds can influence enzyme function through direct interaction with catalytic or allosteric sites. Kinetic analyses of such interactions can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), providing a deeper understanding of the enzyme-inhibitor binding dynamics. mdpi.com

Interaction with Biomolecules: DNA, RNA, and Proteins (Structural and mechanistic)

The interaction of small molecules with essential biomolecules like DNA, RNA, and proteins is a cornerstone of mechanistic biology. While specific studies on this compound derivatives are scarce, research on the parent 1,4-dioxane and related structures provides a basis for potential interactions.

Molecular docking analyses have been employed to elucidate the mechanism of 1,4-dioxane's toxicity, suggesting direct interactions with DNA that contribute to its genotoxic effects. nih.govresearchgate.net These in silico models predict how the molecule might fit into the grooves of the DNA helix or interact with the phosphate (B84403) backbone. The comet assay, a method for detecting DNA damage, has confirmed that 1,4-dioxane can compromise DNA integrity. nih.govresearchgate.net

Regarding proteins, the binding of 1,4-dioxane derivatives to receptors is a well-documented interaction. Studies on 1,4-benzodioxan compounds show that specific stereoisomers have preferential binding to protein targets like α1-adrenergic and 5-HT1A receptors, underscoring the importance of 3D structure in protein recognition. nih.govresearchgate.netebi.ac.uk The amine group present in this compound would likely play a significant role in protein interactions, potentially forming key hydrogen bonds or salt bridges with amino acid residues in a binding pocket. There is less specific information available regarding the interaction of simple 1,4-dioxane derivatives with RNA.

Pathway Elucidation Through Molecular Probes Derived from this compound

The use of molecular probes is a powerful strategy for elucidating biological pathways. These probes are typically derivatives of a parent compound that have been modified to include a reporter tag (e.g., a fluorescent group, a radiolabel, or a photoaffinity label) without significantly altering the compound's biological activity.

Currently, there is limited public information on molecular probes derived specifically from this compound. However, the principles of their development can be inferred. A probe based on this scaffold could be synthesized to investigate its cellular uptake, distribution, and target engagement. For instance, a fluorescently labeled version could be used in confocal microscopy to visualize its localization within cells.

The biodegradation pathway of 1,4-dioxane itself has been studied, revealing that it is metabolized by monooxygenases into intermediates like 2-hydroxyethoxyacetate. ethz.ch This understanding of its metabolic fate is crucial for designing molecular probes, as the stability of the probe and the position of the label must be carefully considered. Gene expression analysis has also been used as an indirect method to probe the biological response to 1,4-dioxane, identifying the upregulation of monooxygenase and dehydrogenase genes as indicators of its biotransformation. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding (Not efficacy)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, providing insights into how a molecule's chemical structure relates to its biological activity. drugdesign.orgresearchgate.net For 1,4-dioxane derivatives, SAR studies have been crucial for understanding the structural requirements for interacting with specific biological targets.

Research on 1,4-benzodioxan-related compounds has established clear SAR principles. For example, modifications to the dioxane unit and its substituents can dramatically alter the affinity and selectivity for different α1-adrenoreceptor subtypes. nih.gov Furthermore, the stereochemistry of the molecule is a critical factor. Studies have shown that enantiomers of certain 1,4-dioxane derivatives exhibit reversed selectivity for α1-adrenergic and 5-HT1A receptors, meaning the (S)-enantiomer may bind preferentially to one receptor while the (R)-enantiomer prefers the other. nih.govresearchgate.netebi.ac.uk

In another series of multitarget 1,4-dioxane compounds, SAR studies explored how substitutions on a phenoxy moiety influenced affinity for dopamine and serotonin receptors. nih.gov These studies help build a mechanistic understanding by identifying which parts of the molecule (pharmacophores) are responsible for specific molecular interactions. For this compound derivatives, key structural elements for SAR exploration would include the stereocenter, the length and substitution of the ethanamine side chain, and substitutions on the dioxane ring itself.

Table 2: Illustrative SAR Insights from 1,4-Dioxane Analogs

| Compound Series | Structural Variation | Impact on Mechanistic Interaction | Target(s) |

|---|---|---|---|

| 1,4-Benzodioxan Derivatives nih.gov | Modifications on the dioxane ring | Altered affinity and selectivity profile | α1-Adrenoreceptor Subtypes |

| Chiral 1,4-Dioxanes nih.govresearchgate.net | (R) vs. (S) enantiomer | Reversed stereochemical requirements for binding | α1-Adrenoreceptors, 5-HT1A Receptors |

| 6,6-diphenyl-1,4-dioxan Derivatives nih.gov | Substitution on phenoxy moiety | Modulated affinity and activity (agonist/antagonist) | Dopamine (D2, D3, D4) and 5-HT1A Receptors |

| Muscarinic Antagonists researchgate.net | Insertion of a 2-methyl group on the dioxane ring | Favorable modification that increased binding affinity | Muscarinic Acetylcholine Receptors (M1-M5) |

Future Research Directions and Emerging Opportunities for S 2 1,4 Dioxan 2 Yl Ethan 1 Amine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The efficient and sustainable synthesis of enantiomerically pure amines is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. openaccessgovernment.orgnih.gov Future research on (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine will likely focus on developing greener and more atom-economical synthetic routes.

Current methodologies often rely on multi-step processes that can generate significant waste and utilize harsh reagents. openaccessgovernment.org Emerging strategies aim to overcome these limitations. Biocatalytic methods, for instance, employ enzymes like transaminases and amine dehydrogenases to achieve high stereoselectivity under mild, environmentally benign conditions. nih.gov The application of engineered enzymes could provide a direct and efficient pathway to this compound, minimizing the need for protecting groups and reducing waste streams. nih.gov

Another promising area is the development of catalytic asymmetric hydrogenation of unsaturated precursors. nih.govacs.org This method offers excellent atom economy with minimal byproducts, aligning with the principles of green chemistry. acs.org Research into novel transition metal catalysts with specifically designed chiral ligands could lead to highly efficient and selective syntheses. nih.gov Furthermore, exploring solvent-free reaction conditions or the use of bio-based solvents derived from renewable resources like glycerol (B35011) could significantly enhance the sustainability of the synthesis. nih.govrsc.org

| Synthetic Approach | Key Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.gov | Engineering of transaminases and amine dehydrogenases for improved substrate scope and efficiency. nih.gov |

| Asymmetric Hydrogenation | High atom economy, minimal byproducts, "green" strategy. acs.org | Development of novel chiral transition metal catalysts and ligands. nih.gov |

| Green Solvents | Reduced environmental impact, potential for bio-based sourcing. | Investigation of performance in bio-derived solvents like 2-Methyltetrahydrofuran or Cyclopentyl methyl ether. |

Integration into High-Throughput Screening for New Catalytic Systems

The chiral nature of this compound makes it an excellent candidate for use as a ligand in asymmetric catalysis. High-throughput experimentation (HTE) provides a powerful platform for the rapid discovery and optimization of new catalytic systems. researchgate.netrsc.org By integrating this chiral amine into HTE workflows, researchers can screen large libraries of potential catalysts for a wide range of chemical transformations.

The modular nature of catalyst design, where a metal precursor is combined with a ligand, is well-suited for HTE. researchgate.netrsc.org this compound can be systematically modified to create a library of diverse ligands. These libraries can then be screened in parallel to identify catalysts with optimal activity and enantioselectivity for specific reactions. core.ac.uk Analytical techniques such as circular dichroism and fluorescence-based assays can be employed for the rapid determination of enantiomeric excess and yield in a high-throughput format. nih.govmpg.de

Future research will likely involve the development of new chiral ligands derived from this compound with a 1,4-dioxane (B91453) backbone for applications in asymmetric hydrogenation and other transformations. nih.gov The insights gained from HTE can accelerate the discovery of novel catalysts for the synthesis of valuable chiral molecules. researchgate.net

Advanced Materials Development with Enhanced Chiral Properties

Chirality is a key property in the development of advanced materials with unique optical, electronic, and recognition capabilities. yale.educhiralpedia.com The inherent chirality of this compound can be harnessed to create novel polymers and supramolecular assemblies with tailored chiroptical properties.

One promising avenue is the use of this chiral amine as a monomer or a chiral inducing agent in polymerization. nyu.educjps.org This could lead to the development of chiral polymers with applications in areas such as chiral separation, sensing, and asymmetric catalysis. chiralpedia.comcjps.org For instance, polymers incorporating this compound could be used as the stationary phase in chromatography for the separation of enantiomers.

Furthermore, the self-assembly of molecules containing the this compound moiety could lead to the formation of supramolecular structures with amplified chirality. cjps.org These materials could exhibit interesting properties such as circularly polarized luminescence, which is valuable for applications in displays, optical data storage, and security inks. mdpi.com The development of chiral covalent organic frameworks (COFs) using this amine as a building block could also lead to materials with applications in asymmetric photocatalysis and enantioselective recognition. mdpi.comnih.gov

| Material Type | Potential Application | Key Chiral Property |

| Chiral Polymers | Chiral separation, asymmetric catalysis, sensing. chiralpedia.comcjps.org | Enantioselective recognition. chiralpedia.com |

| Supramolecular Assemblies | Circularly polarized luminescence, chiroptical switching. mdpi.com | Amplified chirality. cjps.org |

| Covalent Organic Frameworks | Asymmetric photocatalysis, enantioselective sensing. mdpi.comnih.gov | Tunable chiral pores. mdpi.com |

Deeper Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. chemrxiv.orgmit.edu In the context of this compound, deeper computational modeling can provide valuable insights and guide future experimental work.

Density Functional Theory (DFT) calculations can be used to predict the structure and properties of metal complexes containing ligands derived from this chiral amine. nih.gov This can aid in the design of more efficient catalysts by providing an understanding of the ligand-metal interactions and the transition states of catalytic reactions. nih.gov Molecular dynamics simulations can be employed to study the conformational behavior of polymers and supramolecular assemblies incorporating the chiral amine, helping to elucidate the origins of their chiroptical properties.

Machine learning and artificial intelligence are also emerging as powerful tools for accelerating the discovery of new molecules and materials. chemistryworld.com By training models on existing experimental and computational data, it may be possible to predict the catalytic performance or material properties of new derivatives of this compound, thereby reducing the need for extensive experimental screening. chemrxiv.org Multi-level computational approaches can be used to investigate the chiral separation mechanisms of materials based on this amine. mdpi.com

Expanding the Scope of Bio-Inspired Applications (Non-clinical)

Nature often provides inspiration for the design of novel functional materials and systems. rsc.org The unique structure of this compound, with its chiral center and potential for hydrogen bonding, makes it an interesting candidate for bio-inspired applications beyond the clinical realm.

One potential application is in the development of chemical sensors. nih.gov By immobilizing derivatives of this chiral amine on a sensor surface, it may be possible to create devices that can selectively detect specific molecules based on chiral recognition. researchgate.net This could have applications in environmental monitoring, food quality control, and process chemistry.

Another area of interest is the development of bio-inspired catalysts. nsf.gov By mimicking the active sites of enzymes, it may be possible to design catalysts based on this compound that can perform complex chemical transformations with high selectivity and efficiency in aqueous environments. nsf.gov Furthermore, the amine could be incorporated into bio-inspired actuating materials that change their shape or color in response to external stimuli, opening up possibilities for soft robotics and smart devices. rsc.orgdtic.mil

Q & A

Q. What synthetic methodologies are recommended for the enantioselective synthesis of (S)-2-(1,4-dioxan-2-yl)ethan-1-amine?

The synthesis of this compound can be achieved via reductive amination of ketone precursors or chiral resolution of racemic mixtures. For example, Example 400 in a European patent outlines a multi-step synthesis involving coupling of 1,4-dioxane-containing intermediates with ethylamine derivatives under microwave-assisted conditions to optimize yield . Chiral catalysts, such as Ru-BINAP complexes, can enhance enantiomeric purity during asymmetric synthesis . Purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) ensures stereochemical integrity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the 1,4-dioxane ring structure and amine proton environments (e.g., δ 3.5–4.0 ppm for dioxane protons, δ 2.5–3.0 ppm for ethylamine protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₆H₁₃NO₂, [M+H]⁺ = 146.0947) .

- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in crystalline derivatives .

Q. How should researchers handle contradictory data in initial biological activity screens?

Discrepancies in receptor binding assays (e.g., serotonin receptor subtypes) may arise from impurities or solvent effects. Validate purity via HPLC (>98%) and replicate assays under standardized conditions (e.g., pH 7.4 buffer, 25°C). Use orthogonal assays (e.g., calcium flux vs. radioligand binding) to confirm activity .

Advanced Research Questions

Q. What strategies improve the selectivity of this compound derivatives for 5-HT₁A receptors over α₁-adrenoceptors?

Substituent modification at the dioxane or ethylamine moiety significantly impacts selectivity. Del Bello et al. demonstrated that replacing methoxy groups with bulkier substituents (e.g., diphenyl-dioxane) reduces off-target binding to α₁-adrenoceptors by steric hindrance. Computational docking (e.g., AutoDock Vina) identifies key interactions with Ser159 and Tyr390 residues in 5-HT₁A, guiding rational design .

Q. How can enantiomeric excess (ee) be optimized during scale-up synthesis?

Implement continuous-flow reactors with immobilized chiral catalysts (e.g., Pd@SiO₂-BINAP) to enhance reaction control and reduce racemization. Monitor ee in real-time via inline polarimetry or chiral GC. For example, a 95% ee was achieved using flow chemistry with a residence time of 15 minutes .

Q. What mechanisms explain the compound’s activity in neurological assays despite low blood-brain barrier (BBB) permeability?

Structural analogs of this compound may act via peripheral mechanisms or prodrug conversion. For instance, esterification of the amine group (e.g., acetyl or pivaloyl prodrugs) enhances BBB penetration, with subsequent hydrolysis restoring activity in vivo. In vitro models (e.g., PAMPA-BBB) predict permeability, while LC-MS/MS quantifies prodrug conversion rates .

Q. How do solvent and temperature affect the compound’s stability in long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) show degradation via oxidation of the dioxane ring. Store lyophilized powder under argon at -20°C to minimize hydrolysis. Add antioxidants (e.g., BHT at 0.01% w/v) to liquid formulations. Monitor degradation products via UPLC-QTOF .

Key Notes

- Avoid commercial sources like BenchChem; prioritize peer-reviewed studies and patents.

- Methodological rigor is critical for resolving contradictions in receptor binding or synthetic yields.

- Structural analogs with modified substituents (e.g., 6,6-diphenyl-dioxane) show enhanced pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.